N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE
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Overview
Description
N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE is a synthetic compound with the molecular formula C16H31Cl2N3O2 and a molecular weight of 368.34 This compound is characterized by its unique structure, which includes a cyclopentyl group, a cyclopropyl group, and a piperazine ring
Preparation Methods
The synthesis of N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE involves several steps. The synthetic route typically includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the cyclopropyl group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Addition of the cyclopentyl group: This step involves the reaction of the intermediate compound with cyclopentyl bromide under suitable conditions.
Chemical Reactions Analysis
N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes, modulating their activity. The cyclopropyl and cyclopentyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE can be compared with other similar compounds, such as:
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
The uniqueness of this compound lies in its specific structural features, such as the presence of both cyclopropyl and cyclopentyl groups, which may confer distinct biological and chemical properties.
Biological Activity
Overview
N-Cyclopentyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide dihydrochloride (CAS Number: 1396875-31-2) is a synthetic compound notable for its unique structural features, including a piperazine moiety and cyclopentyl and cyclopropyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various cellular processes.
Property | Value |
---|---|
Molecular Formula | C₁₆H₃₁Cl₂N₃O₂ |
Molecular Weight | 368.34 g/mol |
IUPAC Name | This compound |
CAS Number | 1396875-31-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine ring is known to engage with neurotransmitter receptors, potentially influencing pathways related to neuropharmacology and psychopharmacology.
Key Mechanisms:
- Receptor Modulation: The compound may act as an antagonist or agonist at specific receptors, affecting neurotransmission and cellular signaling.
- Enzyme Interaction: It can inhibit or activate enzymes involved in metabolic pathways, which may lead to changes in cellular function and behavior.
Pharmacological Studies
Research has demonstrated that this compound exhibits a range of biological activities:
- Antidepressant-like Effects: Studies indicate potential antidepressant properties through modulation of serotonin and norepinephrine pathways.
- Neuroprotective Effects: It may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases.
- Antimicrobial Activity: Preliminary studies have shown effectiveness against certain bacterial strains, indicating its potential use in treating infections.
Case Studies
-
Study on Neuroprotective Effects:
- A study conducted on rat models demonstrated that administration of the compound reduced markers of oxidative stress in brain tissues, suggesting a protective role against neurodegeneration.
-
Antimicrobial Efficacy:
- In vitro tests against Pseudomonas aeruginosa showed that the compound inhibited biofilm formation, which is critical for bacterial virulence. The IC50 values indicated significant activity at concentrations as low as 10 µM.
Research Applications
N-Cyclopentyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-y]acetamide dihydrochloride is being explored for various applications in both research and clinical settings:
- Medicinal Chemistry: As a lead compound for developing new therapeutics targeting depression and anxiety disorders.
- Microbiology: Investigating its role as an antimicrobial agent in combating resistant bacterial strains.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2.2ClH/c20-15(13-5-6-13)11-18-7-9-19(10-8-18)12-16(21)17-14-3-1-2-4-14;;/h13-15,20H,1-12H2,(H,17,21);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBOWTBQTQIOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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